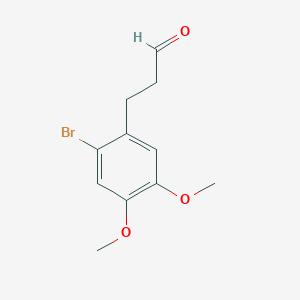
3-(2-Bromo-4,5-dimethoxyphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4,5-dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the propanal group. One common method includes:
Bromination: 4,5-dimethoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Formylation: The brominated compound is then subjected to formylation to introduce the propanal group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid.
Reduction: 3-(2-Bromo-4,5-dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-4,5-dimethoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal involves its interaction with various molecular targets. The bromine and methoxy groups on the benzene ring can influence its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
類似化合物との比較
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with similar aromatic substitution but different functional groups.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)propanal is unique due to its specific combination of bromine, methoxy, and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
特性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC名 |
3-(2-bromo-4,5-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
VSYMKNOAVCRQMH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CCC=O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


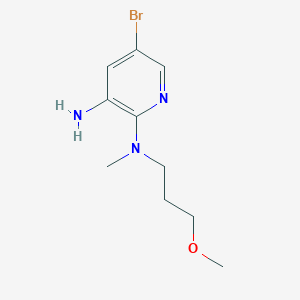
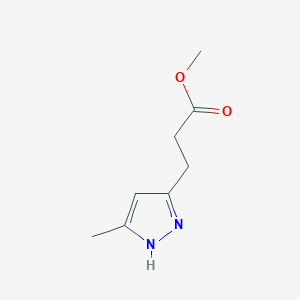
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)

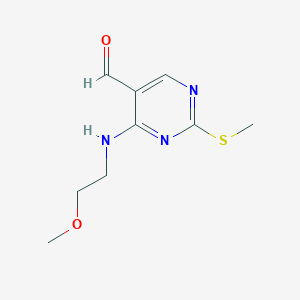
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
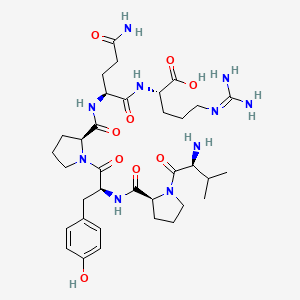

![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
